MI-136

Beschreibung

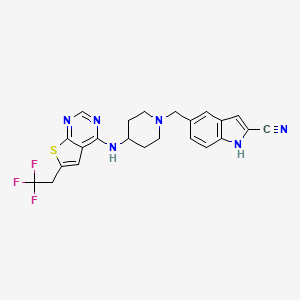

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOJDGBGVBEYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MI-136: A Novel Approach to Targeting Androgen Receptor Signaling in Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostate cancer remains a significant health concern, with the androgen receptor (AR) serving as a critical driver of disease progression, particularly in castration-resistant prostate cancer (CRPC). While therapies targeting the AR have shown success, the development of resistance is a major clinical challenge. This has spurred the investigation of novel therapeutic strategies that target the co-activators of AR signaling. This technical guide details the mechanism of action of MI-136, a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in the context of prostate cancer. MI-136 disrupts the oncogenic co-activation of AR by the MLL complex, leading to the suppression of AR target gene expression, inhibition of prostate cancer cell growth, and reduction of tumor progression. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support further research and development of menin-MLL inhibitors as a promising therapeutic strategy for advanced prostate cancer.

Core Mechanism of Action of MI-136 in Prostate Cancer

The progression of prostate cancer, including its castration-resistant form, is heavily reliant on the transcriptional activity of the androgen receptor (AR).[1] A key mechanism for the robust activation of AR signaling involves the recruitment of co-activator complexes to the promoters and enhancers of AR target genes. The Mixed Lineage Leukemia (MLL) histone methyltransferase complex has been identified as a crucial co-activator of AR.[1]

The MLL complex, through its histone H3 lysine 4 (H3K4) methyltransferase activity, plays a pivotal role in maintaining a transcriptionally active chromatin state at AR target loci. The recruitment of the MLL complex to these sites is mediated by a direct interaction between the AR and menin, a scaffold protein within the MLL complex.[1] Menin expression is notably elevated in CRPC compared to hormone-naïve prostate cancer and benign prostate tissue, with high menin levels correlating with poorer overall survival.[1]

MI-136 is a potent and specific small molecule inhibitor of the protein-protein interaction between menin and MLL.[2][3][4] By binding to menin, MI-136 allosterically disrupts its association with MLL, thereby preventing the recruitment of the entire MLL histone methyltransferase complex to AR target genes.[1] This inhibition of MLL complex recruitment leads to a significant reduction in H3K4 methylation at these genomic sites, resulting in the transcriptional repression of key AR target genes, such as TMPRSS2 and PSA (KLK3).[1][5] Consequently, the disruption of this critical co-activator function of the MLL complex by MI-136 leads to the inhibition of AR-dependent prostate cancer cell proliferation and tumor growth.[1][2]

Quantitative Data on MI-136 Efficacy

The preclinical efficacy of MI-136 has been evaluated in various prostate cancer models, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of MI-136 in Prostate Cancer Cell Lines

| Cell Line | AR Status | MI-136 IC50 (µM) | Reference |

| LNCaP | Positive | 5.59 | [2] |

| VCaP | Positive | 7.15 | [2] |

| 22Rv1 | Positive | 5.37 | [2] |

| PNT2 | Non-malignant | 19.76 | [2] |

Table 2: In Vivo Efficacy of MI-136 in a Castration-Resistant Prostate Cancer Xenograft Model

| Animal Model | Treatment | Outcome | Reference |

| VCaP xenografts | MI-136 (40 mg/kg, intraperitoneal injection, 5 days a week) | Significant decrease in the growth of castration-resistant VCaP tumors compared to vehicle controls. | [2][4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MI-136 in prostate cancer.

Co-Immunoprecipitation (Co-IP) for Menin-AR Interaction

This protocol is designed to demonstrate the interaction between menin and the androgen receptor in prostate cancer cells.

Materials:

-

Prostate cancer cells (e.g., VCaP, LNCaP)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-menin, anti-AR, and isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

Procedure:

-

Culture prostate cancer cells to 80-90% confluency.

-

Lyse the cells with cold lysis buffer on ice for 30 minutes.

-

Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the primary antibody (anti-menin or anti-AR) or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Neutralize the eluate with neutralization buffer.

-

Analyze the immunoprecipitated proteins by Western blotting using antibodies against menin and AR.

Chromatin Immunoprecipitation (ChIP) Assay for MLL Complex Recruitment

This protocol is used to determine the occupancy of MLL complex components (e.g., menin, ASH2L) at the promoter regions of AR target genes.

Materials:

-

Prostate cancer cells (e.g., VCaP) treated with MI-136 or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonication buffer

-

ChIP dilution buffer

-

Primary antibodies: anti-menin, anti-ASH2L, anti-AR, and isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

qPCR primers for AR target gene promoters (e.g., TMPRSS2, PSA)

Procedure:

-

Treat prostate cancer cells with MI-136 or vehicle.

-

Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Resuspend nuclei in sonication buffer and sonicate to shear chromatin to fragments of 200-1000 bp.

-

Clarify the sonicated chromatin by centrifugation.

-

Dilute the chromatin with ChIP dilution buffer and pre-clear with protein A/G magnetic beads.

-

Incubate the chromatin with the primary antibody or control IgG overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the enrichment of specific DNA sequences by qPCR using primers for AR target gene promoters.

Cell Viability (MTT) Assay

This protocol measures the effect of MI-136 on the viability and proliferation of prostate cancer cells.

Materials:

-

Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1)

-

96-well cell culture plates

-

MI-136 compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of MI-136 for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of MI-136 in Prostate Cancer

Caption: MI-136 disrupts the AR signaling pathway in prostate cancer.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for demonstrating the Menin-AR interaction via Co-IP.

Logical Relationship of MI-136's Molecular Target and Cellular Effects

Caption: Logical relationship of MI-136's target to its cellular effect.

Conclusion and Future Directions

MI-136 represents a promising therapeutic agent for the treatment of prostate cancer, particularly in the castration-resistant setting, by targeting a key co-activator of the androgen receptor signaling pathway. The disruption of the menin-MLL interaction provides a novel strategy to overcome resistance to conventional AR-targeted therapies. The preclinical data strongly support the continued investigation of MI-136 and other menin-MLL inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, evaluating their efficacy in combination with existing prostate cancer therapies, and identifying predictive biomarkers to select patients who are most likely to respond to this treatment. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors and accelerate the clinical translation of this innovative therapeutic approach.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Western Blot Protocol | Proteintech Group [ptglab.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to MI-136: An Inhibitor of the Menin-MLL Interaction

This technical guide provides a comprehensive overview of MI-136, a potent small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein. This document details its mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Introduction: Targeting a Critical Oncogenic Interaction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive and have a poor prognosis.[1] The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin, a product of the MEN1 gene.[2][3] Menin acts as a scaffold protein, tethering MLL fusion proteins to chromatin, which in turn leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[3][4]

The disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy.[2][5] MI-136 is a potent, specific small-molecule inhibitor designed to block this critical PPI.[6][7] By fitting into the MLL binding pocket on menin, MI-136 effectively evicts MLL fusion proteins from their chromatin targets, leading to the downregulation of oncogenic gene expression and subsequent inhibition of cancer cell growth.[5][8] Beyond leukemia, the menin-MLL complex has been implicated in other cancers, and MI-136 has shown potential in blocking androgen receptor (AR) signaling in castration-resistant prostate cancer and inhibiting the HIF pathway in endometrial cancer.[6][9][10]

Mechanism of Action

Menin is an essential cofactor for MLL fusion proteins.[11] The N-terminus of MLL, which is retained in all MLL fusion proteins, binds directly to a pocket on the surface of menin.[2] This interaction is crucial for the recruitment of the MLL fusion complex to target genes, where it promotes histone methylation (specifically H3K4 trimethylation) and maintains a transcriptional program that blocks cell differentiation and promotes proliferation.[4][11]

MI-136 acts as a competitive inhibitor, mimicking the key binding motifs of MLL to occupy the MLL-binding pocket on menin.[5] This direct disruption prevents the association of the MLL fusion protein with menin. Consequently, the oncogenic MLL complex is no longer recruited to target gene promoters, leading to:

-

Downregulation of key target genes like HOXA9 and MEIS1.[3]

-

Induction of apoptosis in cancer cells.[12]

-

Promotion of cellular differentiation.[5]

Quantitative Pharmacological Data

The potency of MI-136 and other key menin-MLL inhibitors is summarized below. The data is compiled from various biochemical and cellular assays.

| Compound | IC50 (nM) | Kd (nM) | Cell Line | GI50 (µM) | Reference |

| MI-136 | 31 | 23.6 | LNCaP | 5.59 | [6][13] |

| VCaP | 7.15 | [6] | |||

| 22rv1 | 5.37 | [6] | |||

| Endometrial Cancer Organoids | 4.5 | [10] | |||

| MI-2 | 446 | 158 | MLL-AF9 transduced BMCs | ~15-20 | [5] |

| MI-2-2 | 46 | 22 | MLL-AF9 transduced BMCs | ~2-3 | [5] |

| MI-463 | ~15 | ~10 | MV4;11 | ~0.1-0.2 | [8][14] |

| MI-503 | 14-33 | 9-10 | MV4;11 | ~0.1-0.2 | [8][14][15] |

Definitions:

-

IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%. For menin-MLL inhibitors, this is typically measured by their ability to disrupt the pre-formed protein complex in a biochemical assay.[16]

-

Kd (Dissociation constant): A measure of the binding affinity between an inhibitor and its target. A lower Kd value indicates a stronger binding affinity.[17]

-

GI50 (Half maximal growth inhibition): The concentration of a compound required to inhibit the proliferation of cells by 50%.

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to characterize menin-MLL inhibitors like MI-136.

Fluorescence Polarization (FP) Assay for IC50 Determination

This biochemical assay is used to measure the disruption of the menin-MLL interaction in vitro.

-

Principle: A small fluorescently labeled peptide derived from MLL (e.g., FLSN-MLL4–43) is used.[14] When bound to the much larger menin protein, the complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like MI-136 binds to menin and displaces the fluorescent peptide, the small, fast-tumbling peptide emits a low polarization signal.

-

Protocol:

-

Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL peptide (e.g., MLL4-43), and the inhibitor compound (MI-136).[14]

-

Reaction Setup: In a 384-well plate, add a constant concentration of menin (e.g., 4 nM) and the fluorescent MLL peptide (e.g., 4 nM).[14]

-

Inhibitor Titration: Add the inhibitor in a series of increasing concentrations to the wells. Include a DMSO control (0% inhibition) and a well with no menin (100% inhibition).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Plot the polarization signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Principle: A solution of the inhibitor is titrated into a solution containing the target protein (menin). The heat change upon binding is measured by the calorimeter.

-

Protocol:

-

Sample Preparation: Prepare solutions of purified menin protein and MI-136 in the same dialysis buffer to minimize heat of dilution effects.

-

Instrument Setup: Load the menin solution into the sample cell of the calorimeter and the MI-136 solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of MI-136 into the menin solution while stirring.

-

Data Acquisition: The instrument measures the heat change after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd.[5]

-

Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement

This assay verifies that the inhibitor can disrupt the menin-MLL interaction within a cellular context.

-

Principle: An antibody against one protein of the complex (e.g., menin) is used to pull it out of a cell lysate. If the interacting protein (e.g., MLL-AF9) is also pulled down, it indicates they were bound. The effectiveness of an inhibitor is measured by its ability to reduce the amount of co-precipitated protein.

-

Protocol:

-

Cell Treatment: Treat MLL-rearranged leukemia cells (e.g., MV4;11) with MI-136 at various concentrations or a DMSO vehicle control for a specified time (e.g., 24-48 hours).

-

Lysis: Harvest the cells and prepare whole-cell lysates using a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the lysates with an antibody against menin (or MLL) overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specific binders.

-

Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer to a membrane and probe with antibodies against both menin and the MLL fusion protein to detect the presence of the complex.[5][8] A decrease in the MLL-AF9 signal in the menin IP from MI-136-treated cells indicates target engagement.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure changes in the expression of MLL target genes, such as HOXA9 and MEIS1.

-

Protocol:

-

Cell Treatment: Treat MLL-rearranged cells with MI-136 or DMSO for a set time course (e.g., 3-6 days).[3]

-

RNA Isolation: Extract total RNA from the cells using a suitable kit (e.g., RNeasy).[15]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[18]

-

Real-Time PCR: Perform PCR using the cDNA as a template with specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[3][18]

-

Data Analysis: Quantify the relative gene expression using the ΔΔCt method. A significant decrease in HOXA9 and MEIS1 mRNA levels in MI-136-treated cells demonstrates the desired downstream effect of the inhibitor.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and processes related to MI-136.

Caption: Mechanism of MI-136 in disrupting the Menin-MLL interaction.

Caption: General experimental workflow for evaluating Menin-MLL inhibitors.

Caption: Logical flow from MI-136 administration to therapeutic effect.

Conclusion

MI-136 is a well-characterized, potent inhibitor of the menin-MLL interaction, representing a targeted therapeutic strategy for MLL-rearranged leukemias and potentially other malignancies. Its mechanism of action is centered on the direct disruption of an oncogenic protein-protein interaction, leading to the reversal of the MLL fusion-driven transcriptional program. The comprehensive data on its binding affinity, cellular activity, and downstream effects, supported by robust experimental protocols, establish MI-136 and its analogs as a cornerstone for the clinical development of menin-MLL inhibitors.

References

- 1. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]

- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MI-136 |CAS:1628316-74-4 Probechem Biochemicals [probechem.com]

- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. IC50 - Wikipedia [en.wikipedia.org]

- 17. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 18. researchgate.net [researchgate.net]

The Role of MI-136 in Androgen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-136 is a potent small molecule inhibitor of the protein-protein interaction (PPI) between menin and mixed-lineage leukemia (MLL), with a reported IC50 of 31 nM and a Kd of 23.6 nM for this interaction.[1] While not a direct ligand of the androgen receptor (AR), MI-136 has emerged as a significant modulator of AR signaling, particularly in the context of castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the mechanism of action of MI-136, its effects on AR and its splice variants, and detailed experimental protocols for its investigation.

Introduction to MI-136 and its Target

MI-136 was developed as a therapeutic agent targeting the menin-MLL interaction, which is a critical driver in certain types of leukemia.[2] Menin is a scaffold protein that plays a crucial role in gene expression by recruiting various proteins, including the MLL histone methyltransferase complex, to chromatin. The MLL complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In the context of prostate cancer, the menin-MLL complex has been identified as a key co-activator of the androgen receptor.

Mechanism of Action in Androgen Receptor Signaling

The primary mechanism by which MI-136 influences AR signaling is indirect, through the disruption of the menin-MLL complex. This disruption prevents the recruitment of the MLL histone methyltransferase to AR target genes, thereby reducing H3K4 methylation and subsequent gene transcription.

Signaling Pathway Diagram

Caption: MI-136 inhibits the menin-MLL interaction, disrupting AR-mediated transcription.

Recent studies have elucidated a direct interaction between menin and the N-terminal domain of the AR. This interaction is crucial for the recruitment of the MLL complex to AR-regulated genes. By inhibiting the menin-MLL interaction, MI-136 effectively blocks the co-activator function of the MLL complex in AR signaling.

Interestingly, menin has also been shown to interact with the constitutively active AR splice variant 7 (AR-V7), a key driver of castration-resistant prostate cancer.[3] While direct studies on the effect of MI-136 on AR-V7 transcriptional activity are still emerging, the interaction between menin and AR-V7 suggests that MI-136 may also modulate the activity of this important splice variant.[3][4]

Quantitative Data

The following tables summarize the key quantitative data reported for MI-136.

Table 1: In Vitro Activity of MI-136

| Parameter | Value | Cell Line/System | Reference |

| Menin-MLL Interaction Inhibition | |||

| IC50 | 31 nM | Biochemical Assay | [1] |

| Kd | 23.6 nM | Biochemical Assay | [1] |

| Cell Viability (IC50) | |||

| LNCaP | 5.59 µM | Prostate Cancer | [5] |

| VCaP | 7.15 µM | Prostate Cancer | [5] |

| 22Rv1 | 5.37 µM | Prostate Cancer | [5] |

| PNT2 | 19.76 µM | Normal Prostate | [5] |

Table 2: In Vivo Efficacy of MI-136 in VCaP Xenografts

| Parameter | Value | Details | Reference |

| Dosage | 40 mg/kg | Intraperitoneal injection, 5 days a week | [5] |

| Effect on Tumor Growth | Significant decrease | Castration-resistant VCaP tumors | [5] |

| Pharmacokinetics (T1/2) | 3.1 hours | Oral administration | [5] |

Table 3: Physicochemical Properties of MI-136

| Property | Value |

| Molecular Formula | C23H21F3N6S |

| Molecular Weight | 470.52 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long term |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of MI-136 on AR signaling.

Co-Immunoprecipitation (Co-IP) for Menin-AR Interaction

This protocol is for demonstrating the interaction between endogenous menin and AR in prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., VCaP, LNCaP)

-

Cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-Menin antibody (for IP)

-

Anti-AR antibody (for Western blot)

-

Normal Rabbit/Mouse IgG (isotype control)

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled tube. Determine protein concentration using a BCA assay.

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand.

-

To the pre-cleared lysate, add 2-5 µg of anti-Menin antibody or Normal Rabbit IgG and incubate overnight at 4°C on a rotator.

-

Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

Pellet the beads using a magnetic stand and wash 3-5 times with Co-IP Lysis Buffer.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-AR antibody.

Chromatin Immunoprecipitation (ChIP) for Menin and AR Occupancy

This protocol is for determining the recruitment of menin and AR to the promoter/enhancer regions of AR target genes (e.g., PSA).

Materials:

-

Prostate cancer cell lines (e.g., VCaP)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and chromatin shearing buffers

-

Anti-Menin antibody, Anti-AR antibody, Normal Rabbit/Mouse IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for AR target gene regulatory regions (e.g., PSA enhancer) and a negative control region.

Procedure:

-

Culture VCaP cells and treat with vehicle or MI-136 for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells.

-

Sonically shear the chromatin to obtain DNA fragments of 200-1000 bp.

-

Perform immunoprecipitation overnight at 4°C with specific antibodies (Anti-Menin, Anti-AR) or IgG control.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin complexes and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR using primers specific for the regulatory regions of AR target genes.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of MI-136 on the viability of prostate cancer cells.[5][6][7]

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

96-well plates

-

Complete culture medium

-

MI-136 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of MI-136 (e.g., 0-20 µM) for 24-72 hours.[5] Include a vehicle control (DMSO).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental and Logical Workflows

The following diagrams illustrate logical workflows for investigating MI-136.

Experimental Workflow for Preclinical Evaluation

Caption: A logical workflow for the preclinical evaluation of MI-136.

Conclusion

MI-136 represents a novel therapeutic strategy for targeting AR signaling in prostate cancer, particularly in castration-resistant disease. Its unique mechanism of action, which involves the inhibition of the menin-MLL co-activator complex, provides a potential avenue to overcome resistance to direct AR antagonists. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of MI-136 and other menin-MLL inhibitors in prostate cancer. Further investigation into the specific effects of MI-136 on AR splice variants like AR-V7 is warranted to fully elucidate its clinical potential.

References

- 1. assaygenie.com [assaygenie.com]

- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Menin regulates androgen receptor- and MLL-driven condensation, upsetting regulation of cellular AR-driven transcription | Semantic Scholar [semanticscholar.org]

- 4. biorxiv.org [biorxiv.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

MI-136: A Potential Therapeutic Avenue for Endometrial Cancer - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometrial cancer remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. Recent preclinical evidence has highlighted the potential of MI-136, a small molecule inhibitor of the menin-mixed-lineage leukemia (MLL) interaction, as a promising agent for the treatment of this malignancy. This technical guide provides an in-depth overview of the core scientific findings related to MI-136's efficacy and mechanism of action in endometrial cancer. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the advancement of endometrial cancer therapeutics. The guide details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate these findings.

Introduction

Endometrial cancer is the most common gynecologic malignancy in developed countries. While early-stage disease is often curable with surgery, advanced and recurrent cases have a poor prognosis, underscoring the urgent need for novel therapeutic options. The menin-MLL protein-protein interaction has emerged as a critical dependency in various cancers. Menin, encoded by the MEN1 gene, is a scaffold protein that plays a pivotal role in transcriptional regulation. It forms a complex with histone methyltransferases, including MLL1, to regulate the expression of genes involved in cell proliferation and survival.

MI-136 is a potent and specific small molecule inhibitor that disrupts the menin-MLL interaction.[1] This disruption has been shown to have anti-tumor effects in several cancers. Notably, recent research has identified MI-136 as a potential therapeutic agent for endometrial cancer through a novel mechanism involving the Hypoxia-Inducible Factor (HIF) signaling pathway.[2][3]

Mechanism of Action: The Menin-MLL-HIF Axis

The primary mechanism of action of MI-136 in endometrial cancer involves the inhibition of the menin-MLL complex, which in turn leads to the downregulation of the HIF-1α signaling pathway.[2] This is a distinct mechanism compared to its action in other cancers like acute myeloid leukemia and prostate cancer.[2]

Under normal cellular conditions, the menin-MLL complex acts as a positive regulator of gene transcription. In endometrial cancer, this complex appears to be crucial for the expression of genes within the HIF-1α signaling cascade. By binding to menin and disrupting its interaction with MLL, MI-136 effectively abrogates the transcriptional activation of key HIF-1α target genes.[2][4]

Key downstream targets of the menin-MLL complex that are downregulated by MI-136 in endometrial cancer include Nitric Oxide Synthase 2 (Nos2), Nitric Oxide Synthase 3 (Nos3), and Caveolin-1 (Cav1).[4] The suppression of these genes contributes to the inhibition of tumor growth.[4]

Quantitative Data Summary

The preclinical efficacy of MI-136 in endometrial cancer has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of MI-136 in Endometrial Cancer Organoids

| Parameter | Value | Cell/Organoid Model | Reference |

| IC50 | 4.5 µM | Mouse endometrial cancer organoids | [4] |

Table 2: In Vivo Efficacy of MI-136 in an Orthotopic Endometrial Cancer Mouse Model

| Parameter | MI-136 Treatment Group | Vehicle Control Group | Reference |

| Tumor Growth Inhibition | Significant reduction in luciferase signal | - | [4] |

| Average Survival | Extended survival | Shorter survival | [4] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the evaluation of MI-136 for endometrial cancer.

Endometrial Cancer Organoid Culture and Drug Viability Assay

This protocol outlines the establishment of patient-derived or mouse-derived endometrial cancer organoids and their use in assessing the efficacy of MI-136.

Organoid Establishment:

-

Tissue Digestion: Freshly resected endometrial tumor tissue is minced and digested in a collagenase solution to isolate endometrial glands.

-

Embedding: The isolated glands are embedded in a basement membrane matrix (e.g., Matrigel) and plated in multi-well plates.

-

Culture Medium: Organoids are cultured in a specialized, serum-free medium supplemented with essential growth factors.

-

Passaging: Established organoids are passaged every 12-15 days by mechanical dissociation and re-embedding in fresh matrix.

Drug Viability Assay:

-

Seeding: Organoids are dissociated into single cells or small clusters and seeded in 96-well plates embedded in basement membrane matrix.

-

Drug Treatment: After 24 hours, varying concentrations of MI-136 or vehicle control are added to the culture medium.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated.

Orthotopic Endometrial Cancer Mouse Model

This protocol describes the generation of an orthotopic mouse model of endometrial cancer to evaluate the in vivo efficacy of MI-136.

-

Cell Preparation: Luciferase-expressing endometrial cancer cells or organoid-derived cells are prepared for injection.

-

Surgical Procedure: Anesthetized immunodeficient mice undergo a laparotomy to expose the uterus.

-

Intrauterine Injection: A small volume of the cell suspension is injected into the uterine horn.

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively over time using bioluminescence imaging (BLI) to detect the luciferase signal.

-

Drug Administration: Once tumors are established, mice are treated with MI-136 or a vehicle control via a systemic route (e.g., intraperitoneal injection) on a defined schedule.

-

Efficacy Evaluation: The effect of MI-136 on tumor growth is quantified by measuring the change in BLI signal intensity. Animal survival is also monitored as a primary endpoint.

References

The Impact of MI-136 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-136 is a potent and specific small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins.[1] This interaction is a critical driver in certain cancers, particularly in acute leukemias with MLL gene rearrangements, as well as in castration-resistant prostate cancer and endometrial cancer. By disrupting the menin-MLL complex, MI-136 modulates the expression of key downstream target genes, leading to cell differentiation, reduced proliferation, and apoptosis in cancer cells. This technical guide provides an in-depth overview of the effects of MI-136 on gene expression, detailing the affected signaling pathways, summarizing quantitative data, and providing illustrative experimental protocols.

Mechanism of Action

The primary mechanism of action of MI-136 is the disruption of the menin-MLL protein-protein interaction. In MLL-rearranged leukemias, MLL fusion proteins aberrantly recruit menin to chromatin, leading to the pathogenic expression of target genes such as HOXA9 and MEIS1, which are crucial for leukemogenesis.[2] MI-136 binds to menin, preventing its association with MLL fusion proteins and thereby downregulating the expression of these oncogenic drivers.[2]

Beyond leukemia, MI-136 has demonstrated efficacy in other cancer types through the modulation of different signaling pathways:

-

Androgen Receptor (AR) Signaling in Prostate Cancer: In castration-resistant prostate cancer, MI-136 has been shown to block androgen receptor (AR) signaling.[1]

-

Hypoxia-Inducible Factor (HIF) Signaling in Endometrial Cancer: In endometrial cancer, MI-136 treatment has been found to inhibit the HIF signaling pathway.[3]

Data Presentation: Effect of MI-136 on Gene Expression

The following tables summarize the known effects of MI-136 on the expression of key target genes across different cancer types. While comprehensive quantitative data from RNA-sequencing or microarray analyses are not fully available in the public domain, this section presents the key findings from published studies.

Table 1: Effect of MI-136 on MLL Fusion Target Genes in Leukemia

| Gene | Cell Line(s) | Change in Expression | Method of Analysis | Reference(s) |

| HOXA9 | MLL-rearranged leukemia cells | Decreased | qRT-PCR | [2][4] |

| MEIS1 | MLL-rearranged leukemia cells | Decreased | qRT-PCR | [2][4] |

| MEF2C | MLL-rearranged leukemia cells | Decreased | qRT-PCR | [4] |

Note: A study on the similar menin-MLL inhibitor MI-2 showed an 80% decrease in Hoxa9 and Meis1 expression in MLL-AF9 transduced bone marrow cells after 6 days of treatment.[2]

Table 2: Effect of MI-136 on Androgen Receptor (AR) Signaling in Prostate Cancer

| Gene Category | Cell Line(s) | Change in Expression | Method of Analysis | Reference(s) |

| AR-upregulated genes | VCaP | Induction blocked | Microarray | [1] |

| PSA (KLK3) | VCaP, LNCaP | Decreased protein expression | Immunoblot | [1] |

| FKBP5 | LNCaP | Decreased | qPCR | [1] |

| TMPRSS2 | VCaP, LNCaP | Decreased | qPCR, Immunoblot | [1] |

Table 3: Effect of MI-136 on HIF Signaling Pathway in Endometrial Cancer

| Gene | Model System | Change in Expression | Method of Analysis | Reference(s) |

| Nos2 | Mouse endometrial cancer organoids | Downregulated | RNA-seq | [3] |

| Nos3 | Mouse endometrial cancer organoids | Downregulated | RNA-seq | [3] |

| Cav1 | Mouse endometrial cancer organoids | Downregulated | RNA-seq | [3] |

Table 4: IC50 Values of MI-136 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| VCaP | Prostate Cancer | Not specified | [1] |

| LNCaP | Prostate Cancer | Not specified | [1] |

| 22RV1 | Prostate Cancer | Not specified | [1] |

| Endometrial Cancer Organoids | Endometrial Cancer | 4.5 µM | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by MI-136 and a general workflow for studying its effects on gene expression.

Experimental Protocols

This section provides an overview of key experimental protocols that can be adapted to study the effects of MI-136 on gene expression.

Cell Culture and MI-136 Treatment

-

Cell Lines:

-

Culture Conditions:

-

MV4-11 cells are typically cultured in Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics.[5][7] Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[8]

-

Prostate cancer cell lines are generally cultured in appropriate media (e.g., DMEM for LNCaP, RPMI-1640 for VCaP) with 10% FBS and antibiotics.

-

Organoid cultures require specialized media and matrices (e.g., Matrigel).

-

-

MI-136 Treatment:

-

Prepare a stock solution of MI-136 in a suitable solvent (e.g., DMSO).

-

Treat cells with a range of MI-136 concentrations (e.g., based on predetermined IC50 values) for various time points (e.g., 24, 48, 72 hours) depending on the experimental endpoint.

-

Include a vehicle control (e.g., DMSO) at the same concentration as used for the highest MI-136 dose.

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation:

-

Harvest cells after MI-136 treatment.

-

Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Use primers specific for the target genes of interest (e.g., HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB, ABL1) for normalization.[9]

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Primer Sequences for Human HOXA9 and ABL1: [9]

| Gene | Designation | Sequence (5'-3') |

| HOXA9 | Forward Primer | GCCGGCCTTATGGCATTAA |

| Reverse Primer | TGGAGGAGAACCACAAGCATAGT | |

| FAM-MGB probe | CCTGAACCGCTGTCGGCCAGAA | |

| ABL1 | Forward Primer | AGGCTGCCCAGAGAAGGTCTA |

| Reverse Primer | TGTTTCAAAGGCTTGGTGGAT | |

| FAM-MGB probe | TGGAATCCCTCTGACCGG |

Microarray and RNA-Sequencing Analysis

-

Sample Preparation:

-

Isolate high-quality total RNA from MI-136-treated and control cells.

-

-

Microarray:

-

Hybridize labeled cRNA to a suitable microarray chip (e.g., Affymetrix, Illumina).

-

Scan the chip and extract the raw data.

-

-

RNA-Sequencing:

-

Perform library preparation (e.g., poly(A) selection or ribosomal RNA depletion).

-

Sequence the libraries on a next-generation sequencing platform.

-

-

Data Analysis:

-

Perform quality control of the raw data.

-

Align sequencing reads to a reference genome (for RNA-seq).

-

Normalize the expression data.

-

Identify differentially expressed genes between MI-136-treated and control samples using appropriate statistical methods (e.g., t-test, limma for microarrays; DESeq2, edgeR for RNA-seq).

-

Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.

-

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

-

Chromatin Shearing:

-

Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., menin, MLL, AR, HIF-1α) or a control IgG.

-

Capture the antibody-protein-DNA complexes using protein A/G beads.

-

-

DNA Purification:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

-

Analysis:

-

Quantify the enrichment of specific DNA regions (e.g., gene promoters) using qPCR or perform ChIP-sequencing for genome-wide analysis.

-

Western Blotting

-

Protein Extraction:

-

Lyse MI-136-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., PSA, TMPRSS2, cleaved PARP) and a loading control (e.g., β-actin, GAPDH).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

MI-136 is a promising therapeutic agent that exerts its anti-cancer effects by modulating gene expression through the disruption of the menin-MLL interaction. Its activity in downregulating key oncogenic drivers in leukemia, prostate cancer, and endometrial cancer highlights its potential as a targeted therapy. The experimental approaches outlined in this guide provide a framework for further investigation into the detailed molecular mechanisms of MI-136 and the identification of novel biomarkers of response. Further research, particularly the generation of comprehensive quantitative gene expression datasets, will be crucial for the continued development and clinical application of MI-136 and other menin-MLL inhibitors.

References

- 1. Targeting the MLL complex in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. haematologica.org [haematologica.org]

- 6. MV4-11 Cells [cytion.com]

- 7. researchgate.net [researchgate.net]

- 8. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]

- 9. dovepress.com [dovepress.com]

MI-136 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of MI-136, a potent small molecule inhibitor of the menin-MLL interaction, in various cancer cell lines. The data and protocols summarized herein are collated from preclinical studies and aim to furnish researchers with the necessary information to design and interpret experiments related to MI-136.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of MI-136 across different cancer models as reported in the literature.

Table 1: In Vitro Potency and Efficacy of MI-136

| Parameter | Value | Cell Line/Model | Cancer Type |

| IC50 | 31 nM | Biochemical Assay | N/A |

| Kd | 23.6 nM | Biochemical Assay | N/A |

| IC50 | 5.59 µM | LNCaP | Prostate Cancer |

| IC50 | 7.15 µM | VCaP | Prostate Cancer |

| IC50 | 5.37 µM | 22rv1 | Prostate Cancer |

| IC50 | 19.76 µM | PNT2 | Normal Prostate Epithelium |

| IC50 | 4.5 µM | Endometrial Cancer Organoids | Endometrial Cancer |

Table 2: In Vivo Efficacy of MI-136

| Animal Model | Dosage and Administration | Outcome |

| VCaP Xenografts | 40 mg/kg, Intraperitoneal injection, 5 days a week | Significant decrease in the growth of castration-resistant VCaP tumors compared to vehicle controls.[1][2] |

Core Signaling Pathways and Mechanism of Action

MI-136 is an inhibitor of the protein-protein interaction (PPI) between menin and MLL (Mixed-Lineage Leukemia).[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins in leukemia and has been implicated in the progression of other cancers, including prostate and endometrial cancer. The downstream effects of MI-136 mediated inhibition include the modulation of the Androgen Receptor (AR) and Hypoxia-Inducible Factor (HIF) signaling pathways.

Menin-MLL Interaction Inhibition

The core mechanism of MI-136 involves its binding to menin, which prevents its interaction with MLL. This disrupts the MLL histone methyltransferase complex, leading to altered gene expression.

Caption: MI-136 inhibits the Menin-MLL protein-protein interaction.

Downstream Effect on Androgen Receptor (AR) Signaling

In prostate cancer, the menin-MLL complex acts as a co-activator of the Androgen Receptor.[3] By inhibiting the menin-MLL interaction, MI-136 can block AR signaling, which is a key driver of prostate cancer growth.[1][2]

Caption: MI-136 inhibits AR signaling in prostate cancer.

Downstream Effect on HIF Signaling Pathway

In endometrial cancer, MI-136 has been shown to downregulate the expression of multiple components of the HIF (Hypoxia-Inducible Factor) pathway, such as Nos2, Nos3, and Cav1, thereby inhibiting tumor growth.[4]

Caption: MI-136 inhibits the HIF signaling pathway.

Experimental Protocols

The following are generalized protocols based on the methodologies suggested in the reviewed literature. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay

This protocol is designed to determine the IC50 of MI-136 in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP, VCaP, 22RV1)

-

Complete growth medium

-

MI-136 stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of MI-136 in complete growth medium. The final concentrations should range from 0 to 20 µM.[1]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MI-136. Include vehicle control wells (DMSO).

-

Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.[1][4]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MI-136 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

VCaP cancer cells

-

Matrigel

-

MI-136 solution for injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of VCaP cells (e.g., 1 x 106 cells in Matrigel) into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).

-

Randomize the mice into treatment and control groups.

-

For castration-resistant models, surgical castration can be performed, and treatment can be initiated once tumors regrow to their original volume.[2]

-

Administer MI-136 (e.g., 40 mg/kg) or vehicle control via intraperitoneal injection, typically 5 days a week.[1][2]

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for the validation of MI-136 as a therapeutic agent.

Caption: A general experimental workflow for target validation.

References

An In-depth Technical Guide to MI-136 and its Interaction with the MLL Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor MI-136, focusing on its mechanism of action as a potent disruptor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias.

Executive Summary

MI-136 is a thienopyrimidine-based small molecule that competitively inhibits the binding of MLL and MLL fusion proteins to menin.[1] By physically occluding the MLL binding pocket on menin, MI-136 effectively abrogates the recruitment of the MLL complex to chromatin, leading to the downregulation of key target genes such as HOXA9 and MEIS1. This disruption of the MLL-menin axis results in the inhibition of proliferation, induction of apoptosis, and cellular differentiation in leukemia cells harboring MLL rearrangements. This guide details the quantitative biochemical and cellular activities of MI-136, provides in-depth experimental protocols for its characterization, and visualizes its mechanism of action and the experimental workflows used to elucidate it.

Quantitative Data Summary

The following tables summarize the key quantitative data for MI-136 and its analogs, providing a comparative view of their potency and cellular effects.

Table 1: Biochemical Activity of Menin-MLL Inhibitors

| Compound | IC50 (nM)[2] | Kd (nM)[2] | Assay Method |

| MI-136 | 31 | 23.6 | Fluorescence Polarization (FP) & Isothermal Titration Calorimetry (ITC) |

| MI-2 | 446 | 158 | FP & ITC |

| MI-2-2 | 46 | 22 | FP & ITC |

| MI-463 | ~15 | ~10 | FP & ITC |

| MI-503 | ~15 | ~10 | FP & ITC |

Table 2: Cellular Activity of MI-136 in Cancer Cell Lines

| Cell Line | Cancer Type | MLL Status | GI50 / IC50 (µM) | Assay Method |

| LNCaP | Prostate Cancer | Wild-type | 5.59 | MTT Assay |

| VCaP | Prostate Cancer | Wild-type | 7.15 | MTT Assay |

| 22rv1 | Prostate Cancer | Wild-type | 5.37 | MTT Assay |

| PNT2 | Prostate Cancer | Wild-type | 19.76 | MTT Assay |

| Endometrial Cancer Organoids | Endometrial Cancer | Not Specified | 4.5 | Cell Viability Assay |

| MV4;11 | Acute Myeloid Leukemia | MLL-AF4 | ~0.25 - 0.57 | MTT Assay |

| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | ~0.25 - 0.57 | MTT Assay |

Mechanism of Action: Disrupting the Menin-MLL Interaction

The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the scaffold protein menin.[3] Menin acts as a crucial cofactor, tethering the MLL fusion protein to chromatin at specific gene loci, which is essential for the subsequent recruitment of other components of the transcription machinery and the aberrant expression of leukemogenic target genes like HOXA9 and MEIS1.[3]

MI-136 functions by directly binding to a deep hydrophobic pocket on the surface of menin, the very site that recognizes the N-terminal fragment of MLL.[4] The crystal structure of the menin-MI-136 complex (PDB ID: 4X5Z) reveals that the inhibitor mimics the key interactions of the MLL peptide, effectively competing for and blocking the binding of MLL.[5] This disruption prevents the formation of the functional MLL-fusion-menin complex on chromatin, leading to the transcriptional repression of target genes and the subsequent anti-leukemic effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize MI-136.

Fluorescence Polarization (FP) Assay

This assay is used to measure the inhibitory potency (IC50) of compounds against the menin-MLL interaction.

-

Principle: A fluorescently labeled MLL-derived peptide (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the larger menin protein, its tumbling is restricted, resulting in a high polarization value. An inhibitor that displaces the tracer from menin will cause a decrease in polarization.

-

Materials:

-

Purified recombinant human menin protein.

-

Fluorescein-labeled MLL peptide (e.g., residues 4-15 or 4-43).

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

MI-136 and other test compounds dissolved in DMSO.

-

Black, low-volume 384-well plates.

-

Plate reader with fluorescence polarization capabilities.

-

-

Protocol:

-

Prepare a solution of menin and the fluorescently labeled MLL peptide in the assay buffer at 2x the final concentration.

-

Serially dilute MI-136 and control compounds in DMSO, and then dilute into assay buffer.

-

Add 10 µL of the compound dilutions to the wells of the 384-well plate.

-

Add 10 µL of the menin/peptide solution to each well.

-

Include controls for high polarization (menin + peptide, no inhibitor) and low polarization (peptide only).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using an appropriate plate reader (Excitation: 485 nm, Emission: 535 nm for fluorescein).

-

Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd) and stoichiometry of the interaction between MI-136 and menin.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the inhibitor into a solution containing the protein, the binding affinity, enthalpy, and entropy of the interaction can be determined.

-

Materials:

-

Purified recombinant human menin protein.

-

MI-136 dissolved in a buffer matching the protein dialysis buffer.

-

ITC instrument.

-

-

Protocol:

-

Dialyze the menin protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Prepare a solution of MI-136 in the final dialysis buffer, ensuring the DMSO concentration is identical to that in the protein solution (typically <5%).

-

Load the menin solution (e.g., 5-10 µM) into the sample cell of the ITC instrument.

-

Load the MI-136 solution (e.g., 50-100 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 2-10 µL) of the MI-136 solution into the menin solution while monitoring the heat change.

-

Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and thermodynamic parameters.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that MI-136 disrupts the menin-MLL fusion protein interaction within a cellular context.

-

Principle: An antibody against a tagged MLL fusion protein is used to pull down the protein from cell lysate. If menin is interacting with the MLL fusion, it will also be pulled down. The presence of menin in the immunoprecipitate is then detected by Western blotting. Treatment with MI-136 is expected to reduce the amount of co-immunoprecipitated menin.

-

Materials:

-

HEK293T cells or a relevant leukemia cell line (e.g., MV4;11).

-

Expression vector for a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).

-

Transfection reagent.

-

MI-136.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-FLAG antibody (or antibody against the tag).

-

Anti-menin antibody.

-

Protein A/G magnetic beads or agarose resin.

-

Western blotting reagents and equipment.

-

-

Protocol:

-

Transfect cells with the MLL fusion protein expression vector.

-

After 24-48 hours, treat the cells with MI-136 or DMSO (vehicle control) for a specified time (e.g., 4-6 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with anti-FLAG and anti-menin antibodies.

-

Cell Viability (MTT) Assay

The MTT assay is used to determine the effect of MI-136 on the proliferation and viability of cancer cells.

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines.

-

Complete cell culture medium.

-

MI-136.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Plate reader capable of measuring absorbance at 570 nm.

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere or stabilize for 24 hours.

-

Treat the cells with a serial dilution of MI-136 or DMSO control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the GI50/IC50 value.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of MI-136 on the expression of MLL target genes.

-

Principle: The expression levels of specific mRNAs (e.g., HOXA9, MEIS1) are quantified by reverse transcribing them into cDNA, followed by PCR amplification with gene-specific primers in the presence of a fluorescent dye that intercalates with double-stranded DNA.

-

Materials:

-

Leukemia cells treated with MI-136 or DMSO.

-

RNA isolation kit.

-

Reverse transcription kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Real-time PCR instrument.

-

-

Protocol:

-

Treat cells with MI-136 or DMSO for a defined period (e.g., 48-72 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Set up qPCR reactions containing cDNA, primers, and qPCR master mix.

-

Run the qPCR reactions in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.

-

Signaling Pathways and Downstream Effects

The primary signaling pathway disrupted by MI-136 in the context of MLL-rearranged leukemia is the MLL fusion protein-driven oncogenic program. By inhibiting the menin-MLL interaction, MI-136 leads to the eviction of the MLL fusion complex from the chromatin of target genes, most notably the HOX gene clusters (especially HOXA9) and their cofactor MEIS1. The downregulation of these master regulators of hematopoiesis triggers a cascade of downstream events, including the arrest of proliferation, induction of apoptosis, and myeloid differentiation.

Beyond leukemia, the menin-MLL complex has been implicated in other signaling pathways and diseases. For instance, MI-136 has been shown to block androgen receptor (AR) signaling in prostate cancer models, suggesting a role for the menin-MLL complex in hormone-driven cancers.[2] In endometrial cancer, MI-136 has been found to inhibit tumor growth by downregulating components of the HIF signaling pathway.[6]

Conclusion and Future Directions

MI-136 is a well-characterized and potent inhibitor of the menin-MLL interaction, serving as a valuable chemical probe to investigate the biological roles of this complex and as a promising starting point for the development of targeted therapies for MLL-rearranged leukemias and potentially other cancers. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this important class of inhibitors. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of MI-136 and its analogs for clinical translation, as well as further elucidating the role of the menin-MLL complex in a broader range of solid tumors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of menin reveals binding site for mixed lineage leukemia (MLL) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of MI-136: A Menin-MLL Inhibitor with Therapeutic Potential in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MI-136 is a potent small molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein.[1][2] This interaction is a critical driver in certain types of cancers, particularly those with MLL rearrangements or specific gene mutations. By disrupting the menin-MLL complex, MI-136 presents a targeted therapeutic strategy to halt the progression of these malignancies. This technical guide provides a comprehensive overview of the pharmacodynamics of MI-136, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

MI-136 functions by directly binding to menin, a scaffold protein, thereby preventing its interaction with MLL.[3] The menin-MLL complex is crucial for the recruitment of the MLL histone methyltransferase to chromatin, leading to the expression of oncogenic genes. In the context of MLL-rearranged leukemias, the fusion proteins retain the menin-binding motif, making this interaction essential for their leukemogenic activity.[3]

In addition to its role in leukemia, the menin-MLL interaction has been implicated in the progression of solid tumors, including castration-resistant prostate cancer (CRPC) and endometrial cancer.[1][2] In CRPC, the menin-MLL complex acts as a co-activator of the androgen receptor (AR), promoting the transcription of AR target genes.[1] In endometrial cancer, MI-136 has been shown to inhibit the Hypoxia-Inducible Factor (HIF) signaling pathway.[1]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data reported for MI-136.

| Parameter | Value | Assay | Target | Reference |

| IC50 | 31 nM | Fluorescence Polarization | Menin-MLL Interaction | [1][2] |

| Kd | 23.6 nM | Isothermal Titration Calorimetry | Menin | [1][2] |

Table 1: In Vitro Binding and Inhibitory Activity

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| LNCaP | Prostate Cancer | 5.59 | Cell Proliferation | [2] |

| VCaP | Prostate Cancer | 7.15 | Cell Proliferation | [2] |

| 22rv1 | Prostate Cancer | 5.37 | Cell Proliferation | [2] |

| PNT2 | Normal Prostate | 19.76 | Cell Proliferation | [2] |

| Endometrial Cancer Organoids | Endometrial Cancer | 4.5 | Cell Proliferation | [1] |

Table 2: In Vitro Anti-proliferative Activity

| Animal Model | Tumor Type | Dosage & Administration | Outcome | Reference |

| VCaP Xenografts in SCID Mice | Castration-Resistant Prostate Cancer | 40 mg/kg, intraperitoneal injection, 5 days a week | Significant decrease in tumor growth compared to vehicle controls | [2] |

Table 3: In Vivo Efficacy

Experimental Protocols

Determination of IC50 for Menin-MLL Interaction (Fluorescence Polarization Assay)

Objective: To quantify the concentration of MI-136 required to inhibit 50% of the menin-MLL protein-protein interaction.

Methodology:

-

A fluorescently labeled peptide derived from MLL that is known to bind to menin is used as the probe.

-

Recombinant human menin protein is incubated with the fluorescent MLL peptide in a suitable buffer system.

-

In the bound state, the large size of the menin-peptide complex results in a high fluorescence polarization value.

-

MI-136 is serially diluted and added to the menin-peptide mixture.

-

As MI-136 displaces the fluorescent peptide from menin, the smaller, freely rotating peptide results in a decrease in fluorescence polarization.

-

The fluorescence polarization is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Determination of Binding Affinity (Kd) by Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (Kd) of the interaction between MI-136 and menin.

Methodology:

-

Recombinant human menin protein is placed in the sample cell of an ITC instrument.

-

MI-136 is loaded into the injection syringe.

-

A series of small, precise injections of MI-136 into the menin solution are performed.

-

The heat change associated with each injection is measured by the ITC instrument.

-

The binding of MI-136 to menin is an enthalpically driven process, and the heat released or absorbed is proportional to the amount of binding.

-

The data are plotted as heat change per injection versus the molar ratio of MI-136 to menin.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), enthalpy of binding (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated.[3]

Cell Proliferation Assay (MTT or WST-1 Assay)

Objective: To determine the effect of MI-136 on the proliferation of cancer cell lines and calculate the IC50 for growth inhibition.

Methodology:

-

Prostate cancer cell lines (LNCaP, VCaP, 22rv1) or normal prostate cells (PNT2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of MI-136 (e.g., 0-20 µM) or vehicle control (DMSO).[2]

-

The cells are incubated for a specified period (e.g., 24 hours).[2]

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

-

The formazan crystals are solubilized (in the case of MTT), and the absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.